m-PEG6-bromide, or methoxy polyethylene glycol with a bromine substituent, is a derivative of polyethylene glycol (PEG) characterized by its unique functionalization that enhances its utility in various scientific applications. With the chemical formula CHBrO and a molecular weight of approximately 203.08 g/mol, m-PEG6-bromide is primarily utilized as a linker in bioconjugation processes, providing a hydrophilic environment that improves solubility and stability of conjugated biomolecules.
m-PEG6-bromide is synthesized from polyethylene glycol through specific halogenation processes. It falls under the category of polyethylene glycol derivatives, which are widely used in pharmaceuticals, biotechnology, and materials science due to their biocompatibility and versatility.
The synthesis of m-PEG6-bromide generally involves the halogenation of polyethylene glycol. A common method includes:
This method is efficient and allows for high yields of the desired product while maintaining the integrity of the PEG backbone.
The molecular structure of m-PEG6-bromide consists of a polyethylene glycol chain with six ethylene oxide units terminated by a bromine atom. The structural representation can be simplified as follows:
The presence of the bromine atom enhances reactivity, making it suitable for further functionalization in biochemical applications.
m-PEG6-bromide can participate in various chemical reactions due to its reactive bromine group. Key reactions include:
The mechanism of action for m-PEG6-bromide primarily involves its role as a linker in bioconjugation:
This process is crucial in drug delivery systems where improved solubility and bioavailability are desired.
m-PEG6-bromide exhibits several notable physical and chemical properties:
Elemental analysis indicates that m-PEG6-bromide contains approximately 43.46% carbon content, which is consistent with its molecular formula .
m-PEG6-bromide finds extensive applications in various scientific fields:
The versatility of m-PEG6-bromide makes it an essential compound in modern biochemical research and pharmaceutical development .
The terminal bromide in m-PEG6-bromide (CAS# 125562-29-0) serves as a highly reactive leaving group, enabling efficient nucleophilic substitution reactions essential for bioconjugation. Its molecular structure (C₁₃H₂₇BrO₆, MW 359.26) features a hexaethylene glycol spacer linked to a bromoalkyl end, where the electron-withdrawing ether oxygen atoms polarize the C-Br bond, facilitating SN2 displacement. This reactivity allows covalent attachment to nucleophiles such as:
The hydrophilic PEG spacer (6 ethylene oxide units) enhances aqueous solubility of conjugated molecules (>100 mg/mL in DMSO), crucial for pharmaceutical applications [1] [10]. Kinetic studies show reaction completion within 4–12 hours at 25–60°C, with minimal hydrolysis byproducts due to bromide’s superior leaving group ability versus chloride [2].
Table 1: Nucleophilic Substitution Parameters with m-PEG6-bromide
Nucleophile | Optimal Solvent | Temperature | Reaction Time | Yield Range |
---|---|---|---|---|
Primary Amines | DMF/THF | 50–60°C | 6–8 hours | 85–92% |
Thiols | PBS (pH 8.0) | 25–37°C | 4–6 hours | 78–88% |
Carboxylates | DCM/Toluene | 70–80°C | 10–12 hours | 65–75% |
Industrial production employs a two-step strategy starting from low-cost ethylene oxide:
Large-scale processes face challenges in bromide residue management, requiring post-synthesis washes with Na₂CO₃ to neutralize HBr byproducts.
Table 2: Industrial Synthesis Routes for m-PEG6-bromide
Synthetic Step | Reagents/Conditions | Scale-Up Challenges | Purity Output |
---|---|---|---|
Ethoxylation | CH₃OH + 6 EO, NaOH, 130°C | Oligomer distribution control | 90–93% |
Bromination | SOBr₂/DCM, 0°C → 25°C, 4h | HBr neutralization | 95–98% |
Purification | Vacuum distillation or chromatography | Solvent recovery costs | >99% (GMP grade) |
Monodispersity (dispersity Đ < 1.05) is critical for pharmaceutical applications but remains challenging due to:
While stepwise synthesis achieves Đ < 1.02, it requires 3–5× longer processing times and costly intermediates, making it impractical for ton-scale production. Industrial GMP synthesis often tolerates Đ ≈ 1.08–1.10, removing <4% impurities via chromatography [6] [10].
Purification focuses on removing:
Key techniques include:
Validated purity (>98%) requires orthogonal methods:
Stability during purification is ensured by storage at -20°C to prevent ether oxidation [1] [10].
Table 3: Purification Efficiency for Oligomer Removal
Technique | Target Impurities | Efficiency | Cost/Labor Impact |
---|---|---|---|
SEC | PEG4-Br, PEG8-Br | >95% removal | High |
Ion-Exchange | Br⁻, anionic species | ~100% removal | Moderate |
Crystallization | PEGn-Br (n ≠ 6) | 70–80% removal | Low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7